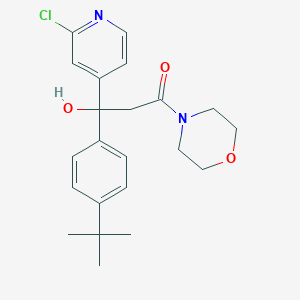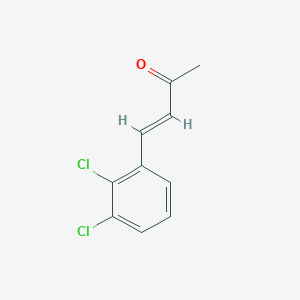
3,3'-Bis(methylthio)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(methylthio)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a methylthio group at the 3-position. The unique structure of 3,3’-Bis(methylthio)-2,2’-bithiophene imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(methylthio)-2,2’-bithiophene typically involves the reaction of 3-bromothiophene with sodium methylthiolate in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired bithiophene derivative. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Catalyst: Palladium(0) complex
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods: While specific industrial production methods for 3,3’-Bis(methylthio)-2,2’-bithiophene are not well-documented, the synthesis can be scaled up using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial context.
化学反応の分析
Types of Reactions: 3,3’-Bis(methylthio)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene rings.
科学的研究の応用
3,3’-Bis(methylthio)-2,2’-bithiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 3,3’-Bis(methylthio)-2,2’-bithiophene is largely dependent on its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, its potential antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
類似化合物との比較
3,3’-Bis(methylthio)-2,2’-bithiophene: Characterized by two methylthio groups on the thiophene rings.
3,3’-Bis(ethylthio)-2,2’-bithiophene: Similar structure but with ethylthio groups instead of methylthio groups.
3,3’-Bis(phenylthio)-2,2’-bithiophene: Contains phenylthio groups on the thiophene rings.
Uniqueness: 3,3’-Bis(methylthio)-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and the exploration of new chemical reactivities.
特性
分子式 |
C10H10S4 |
|---|---|
分子量 |
258.5 g/mol |
IUPAC名 |
3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H10S4/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3 |
InChIキー |
FFDKJTMKDNAPBP-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(SC=C1)C2=C(C=CS2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)







![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)




![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
